molecular formula C11H9F4N3 B10906969 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10906969
M. Wt: 259.20 g/mol
InChI Key: ZVOLZRWLZPMFMI-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a pyrazole ring, making it a unique and versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with 5-fluoro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The presence of fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of its fluorine, trifluoromethyl, and pyrazole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts .

Properties

Molecular Formula

C11H9F4N3

Molecular Weight

259.20 g/mol

IUPAC Name

5-fluoro-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C11H9F4N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(12)4-8(9)16/h2-5H,16H2,1H3

InChI Key

ZVOLZRWLZPMFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)F)N

Origin of Product

United States

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